molecular formula C26H34N2O5S B4011917 1-[3-(dimethylamino)propyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B4011917
M. Wt: 486.6 g/mol
InChI Key: MSWHFAIYCRZDKD-UHFFFAOYSA-N
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Description

The chemical compound is part of a class of molecules that exhibit a range of biological and chemical properties due to their complex structure and functional groups. These compounds are often synthesized through multi-step chemical reactions, employing various strategies to introduce or modify specific functional groups to achieve the desired molecular architecture.

Synthesis Analysis

The synthesis of complex heterocyclic compounds, such as the one described, often involves the condensation of acetyl or benzoyl derivatives with amines or other nucleophiles. For example, Lovro Selič et al. (1997) demonstrated the synthesis of heterocyclic systems by preparing methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and using it as a reagent for the preparation of various N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones through multi-step reactions (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

Understanding the molecular structure of such compounds is crucial for determining their reactivity and potential applications. X-ray crystallography has been a valuable tool in elucidating the crystal structures of similar compounds, providing insights into their molecular conformation, crystal packing, and intramolecular interactions (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including alkylation, cyclocondensation, and ring closure reactions, leading to the formation of a diverse library of compounds with potential biological activity. For instance, G. Roman (2013) reported the generation of a structurally diverse library through different types of alkylation and ring closure reactions starting from a ketonic Mannich base derived from 2-acetylthiophene (Roman, 2013).

properties

IUPAC Name

1-[3-(dimethylamino)propyl]-4-hydroxy-2-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5S/c1-17(2)11-14-33-19-10-9-18(16-20(19)32-5)23-22(24(29)21-8-6-15-34-21)25(30)26(31)28(23)13-7-12-27(3)4/h6,8-10,15-17,23,30H,7,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWHFAIYCRZDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[3-(dimethylamino)propyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
1-[3-(dimethylamino)propyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
1-[3-(dimethylamino)propyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
Reactant of Route 4
1-[3-(dimethylamino)propyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
Reactant of Route 5
1-[3-(dimethylamino)propyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
1-[3-(dimethylamino)propyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

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